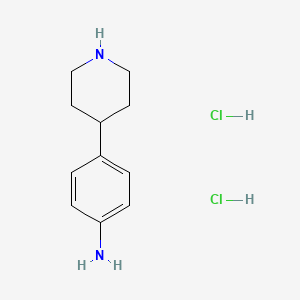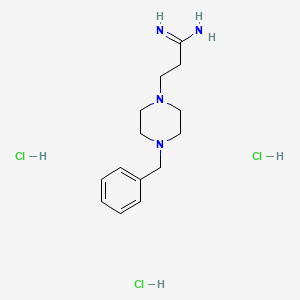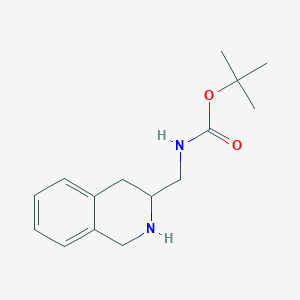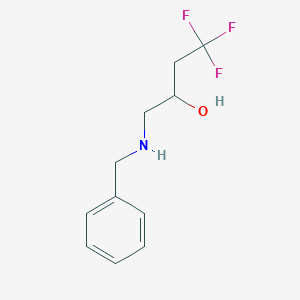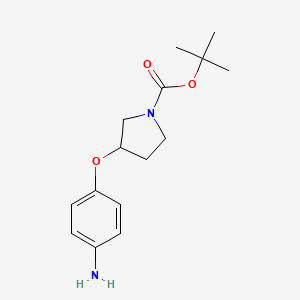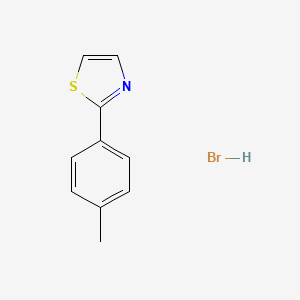
2-(4-Methylphenyl)-1,3-thiazole hydrobromide
Descripción general
Descripción
“2-(4-Methylphenyl)-1,3-thiazole hydrobromide” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also has a methylphenyl group attached to the 2nd position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring attached to a methylphenyl group at the 2nd position. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are generally stable compounds that are resistant to oxidation and reduction. They are also polar due to the presence of sulfur and nitrogen in the ring .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study by Prajapati and Modi (2011) involved synthesizing various amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole and evaluating their biological activities. These compounds were tested for anti-bacterial and antifungal activities, showing potential in this area (Prajapati & Modi, 2011).
Electrochemical and Quantum Chemical Studies
Yüce et al. (2014) explored the use of 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel. The study highlighted its high corrosion inhibition efficiency, attributing it to strong adsorption on the mild steel surface (Yüce et al., 2014).
Cardioprotective Activity
Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and tested their cardioprotective activity in vitro. The study identified a compound with significant potential as a cardioprotective agent (Drapak et al., 2019).
Anticancer Evaluation
A 2020 study by Turov evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles. The findings highlighted compounds with significant activity against various cancer cell lines, emphasizing the potential of these compounds in cancer therapy (Turov, 2020).
Structure-Fluorescence Relationships
Kammel et al. (2019) examined the fluorescence properties of substituted 1,3-thiazoles, providing insights into the influence of different substituents on fluorescence quantum yields. This study aids in understanding the photochemical properties of thiazoles (Kammel et al., 2019).
Hydrogen-Bonding Networks
Lynch et al. (2002) explored the hydrogen-bonding networks of various 2-amino-4-phenyl-1,3-thiazole derivatives, including 2-amino-4-(4-methylphenyl)-1,3-thiazole. The study's insights into molecular packing and hydrogen-bonding interactions are valuable for understanding the structural aspects of these compounds (Lynch et al., 2002).
Novel Thiazoles Derivatives as Anti-Bacterial and Anti-Tubercular Agents
Prasad and Nayak (2016) reported the synthesis of novel thiazoles with significant antibacterial activity. This research contributes to the development of new pharmaceutical agents for combating bacterial infections (Prasad & Nayak, 2016).
Synthesis and Characterization for Drug Discovery
Colella et al. (2018) developed a synthetic protocol for preparing thiazoles useful in drug discovery, demonstrating the versatility of thiazole compounds in pharmaceutical development (Colella et al., 2018).
Anti-Tubercular Agents
Nagaladinne, Hindustan, and Nayakanti (2020) synthesized quinazolin-4-ones connected 1,3-thiazole with antibacterial action, specifically against Mycobacterium tuberculosis. This research contributes to developing new treatments for tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).
Anti-Breast Cancer Agents
Mahmoud et al. (2021) synthesized thiazole derivatives as potential anti-breast cancer agents. This study adds to the growing body of research on thiazoles as effective anticancer compounds (Mahmoud et al., 2021).
Mecanismo De Acción
Target of Action
It shares structural similarities with mephedrone (4-mmc), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Mode of Action
Based on its structural similarity to mephedrone, it might interact with its targets to induce hallucinations and stimulate the mind
Biochemical Pathways
A compound with similar structure, fatostatin, is known to inhibit sterol regulatory element-binding proteins (srebps), which are transcription factors with pivotal roles in lipogenesis and fat metabolism .
Pharmacokinetics
Mephedrone, a structurally similar compound, demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
Mephedrone, a structurally similar compound, is known to induce hallucinations and stimulate the mind .
Action Environment
The structurally similar compound mephedrone demonstrates solubility in water and other polar solvents, suggesting that its action might be influenced by the solvent environment .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.BrH/c1-8-2-4-9(5-3-8)10-11-6-7-12-10;/h2-7H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABKORLIWHRTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CS2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1,3-thiazole hydrobromide | |
CAS RN |
1170301-39-9 | |
| Record name | 2-(4-methylphenyl)-1,3-thiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)
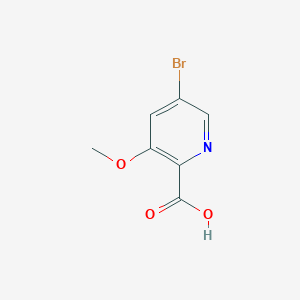
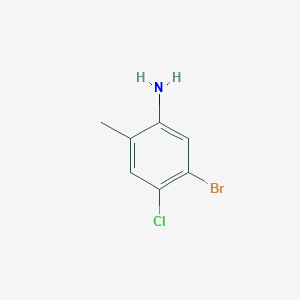
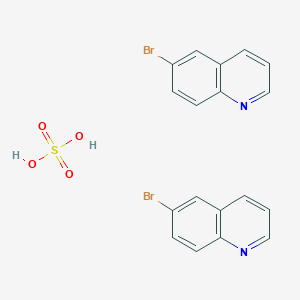
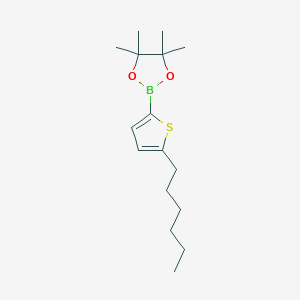
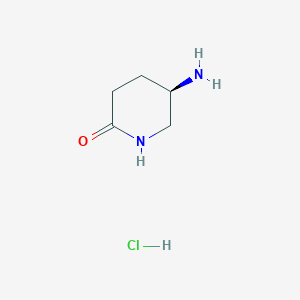

![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)
